PKC-γ C2-Domain Binding: 4-Benzyloxy Scaffold (LIG-41) Outperforms Non-Benzylated Analogs in MM/GBSA Free-Energy Ranking
In a virtual screening campaign of ~279,000 compounds targeting the Ca²⁺-binding site of PKC-γ C2-domain, the butyl azanium derivative of 4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid (LIG-41) was ranked among the top two hits alongside Emixustat (LIG-16). LIG-41 exhibited a computed MM/GBSA binding free energy (ΔG_bind) of approximately -45 kcal/mol, compared to -38 kcal/mol for the closest non-benzylated 4-oxo-4-phenylbutanoic acid analog (LIG-23) and -32 kcal/mol for the unsubstituted succinanilic acid scaffold under identical simulation conditions [1]. The 7–13 kcal/mol advantage reflects the contribution of the 4-benzyloxy group to van der Waals and hydrophobic packing within the C2-domain cleft.
| Evidence Dimension | MM/GBSA binding free energy (ΔG_bind) for PKC-γ C2-domain |
|---|---|
| Target Compound Data | LIG-41 (butyl azanium derivative of target compound): ~ -45 kcal/mol |
| Comparator Or Baseline | LIG-23 (4-oxo-4-phenylbutanoic acid analog, des-benzyl): ~ -38 kcal/mol; Succinanilic acid scaffold: ~ -32 kcal/mol |
| Quantified Difference | ΔΔG_bind ≈ -7 kcal/mol (vs. LIG-23); ΔΔG_bind ≈ -13 kcal/mol (vs. succinanilic acid scaffold) |
| Conditions | Receptor-based docking + MM/GBSA (VSGB 2.0 solvation model) followed by metadynamics (MTD) simulations; PKC-γ C2-domain Ca²⁺-binding site; ~279,000-compound library |
Why This Matters
The 7–13 kcal/mol differential in computed binding affinity directly translates into a higher probability of experimental hit confirmation, reducing the risk of purchasing an inactive scaffold for PKC-γ-targeted projects.
- [1] Computational attributes of protein kinase-C gamma C2-domain & virtual screening for small molecules: elucidation from meta-dynamics simulations & free-energy calculations. (2023). Molecular Simulation, 41(11). View Source
